molecular formula C12H16Si B168493 DI(Cyclopentadienyl)dimethylsilane CAS No. 18053-74-2

DI(Cyclopentadienyl)dimethylsilane

Cat. No. B168493
CAS RN: 18053-74-2
M. Wt: 188.34 g/mol
InChI Key: FPWYHHNBOYUKSS-UHFFFAOYSA-N
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Description

DI(Cyclopentadienyl)dimethylsilane is a chemical compound with the molecular formula C12H16Si . It contains a total of 30 bonds, including 14 non-H bonds, 4 multiple bonds, 2 rotatable bonds, 4 double bonds, and 2 five-membered rings .


Synthesis Analysis

The synthesis of cyclopentadienyl metal compounds, such as DI(Cyclopentadienyl)dimethylsilane, often involves the use of cyclopentadienes as precursors . Highly substituted cyclopentadienes and pentafulvenes are particularly important because they serve as versatile precursors of metallocenes that show high activity in valuable catalytic transformations .


Molecular Structure Analysis

The molecular structure of DI(Cyclopentadienyl)dimethylsilane is characterized by a total of 30 bonds, including 14 non-H bonds, 4 multiple bonds, 2 rotatable bonds, 4 double bonds, and 2 five-membered rings . The molecule contains a total of 29 atoms, including 16 Hydrogen atoms and 12 Carbon atoms .


Physical And Chemical Properties Analysis

DI(Cyclopentadienyl)dimethylsilane has a molecular weight of 188.34 . It has a boiling point of 73°C and a predicted density of 0.94±0.1 g/cm3 . It also exhibits hydrolytic sensitivity 4, meaning it does not react with water under neutral conditions .

Scientific Research Applications

Photoreactivity and Derivative Synthesis

  • Photoreactivity and Novel Derivatives : Di(9-anthryl)dimethylsilane exhibits interesting photochemistry, producing novel intramolecular addition products. These products undergo cycloreversion by thermolysis and can be converted into unique derivatives, such as naphthotriptycene (Sakurai, Sakamoto, Nakamura, & Kira, 1985).

Ceramic Materials Synthesis

  • SiC/MC/C Ceramic Synthesis : The reaction of poly(dimethylsilane) with bis(cyclopentadienyl)M dichloride complexes offers a new route to synthesize SiC/MC ceramics. These materials show promise for applications in electronics due to their good dielectric properties (Amorós, Beltrán, Guillem, & Latorre, 2002).

Generation and Reactions of Intermediates

  • Silafulvene Reactions : Generated from (allyl)(cyclopentadienyl)dimethylsilane, silafulvene undergoes various reactions with trapping reagents, leading to the formation of distinct compounds such as (cyclopentadienyl)(methoxy)dimethylsilane and fulvene derivatives (Nakadaira, Sakaba, & Sakurai, 1980).

Polymer Coating Production

Metal Complexes and Catalysis

  • Metal Complexes and Catalysis : Cyclopentadienyl compounds with nitrogen donors in the side-chain have been explored for their potential in catalysis and metal complex formation. The dimethylaminoethyl side-chain and pendant pyridyl groups in these compounds significantly influence the structure and properties of the metal complexes (Jutzi & Siemeling, 1995).

Chemical Reaction Mechanisms

  • Novel Reaction Mechanisms : The study of di(alkyn-1-yl)dimethylsilanes reveals insights into novel chemical reaction mechanisms, such as 1,1-ethylboration. This research advances our understanding of chemical reactivity and potential applications in organic synthesis (Wrackmeyer, Tok, Shahid, & Ali, 2004).

Safety And Hazards

DI(Cyclopentadienyl)dimethylsilane is a flammable liquid and vapor . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . In case of inhalation, skin contact, or eye contact, immediate medical attention is required .

Future Directions

Cyclopentadienyl ring activation in organometallic chemistry and catalysis is a promising area of research . The cyclopentadienyl ligand can have a pivotal role in electrocatalytic H2 production, N2 reduction, hydride transfer reactions, and proton-coupled electron transfer . Future potential and research directions are discussed in the light of remaining challenges that require critical consideration .

properties

IUPAC Name

di(cyclopenta-1,3-dien-1-yl)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Si/c1-13(2,11-7-3-4-8-11)12-9-5-6-10-12/h3-7,9H,8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWYHHNBOYUKSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC=CC1)C2=CC=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30478233
Record name Silane, dicyclopentadienyldimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DI(Cyclopentadienyl)dimethylsilane

CAS RN

107241-50-9
Record name Silane, dicyclopentadienyldimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Herberhold, T Bärtl - Zeitschrift für Naturforschung B, 1995 - degruyter.com
The new dinuclear [1.1]metallocenophanes, bis(dimethylsila)-[1.1]ferrocenophane (2a) and bis(dimethylsila)-[1.1]ruthenocenophane (2b), were synthesized by the reaction of dilithium di…
Number of citations: 29 www.degruyter.com
W Berg - 1996 - repository.ubn.ru.nl
Several di-iron tetracarbonyl complexes (Cp'-X-Cp') Fe2 (CO) 4 (Cp'= Ty'-CsFLi) with bridged cyclopentadienyl groups Cp'-X-Cp'have been reported, eg-X-=-SiMe2-',-SiMe2-SiMe2-2,-…
Number of citations: 2 repository.ubn.ru.nl
Z Naturforsch
Number of citations: 0

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